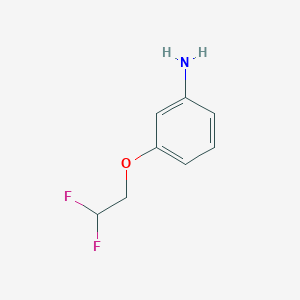

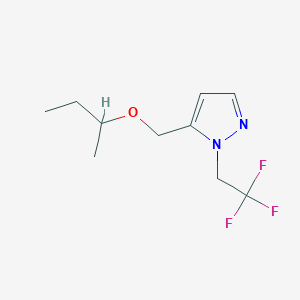

![molecular formula C15H11FN2OS B2869310 (Z)-4-氟-N-(3-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 325986-79-6](/img/structure/B2869310.png)

(Z)-4-氟-N-(3-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol derivatives are a class of heterocyclic aromatic hydrocarbons that contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of these compounds is typically analyzed based on their physicochemical properties and spectroanalytical data, including IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The reaction solution for the synthesis of these compounds is typically refluxed for several hours, and the reaction is monitored by TLC .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined by their C, H, and N analysis .

科学研究应用

金属离子的荧光传感器

一项应用涉及使用苯并噻唑衍生物作为荧光传感器。Suman 等人(2019 年)的一项研究开发了基于苯并咪唑/苯并噻唑的偶氮甲碱,这些偶氮甲碱在与 Al3+ 和 Zn2+ 离子配位后显示出显着的溶剂变色行为和荧光。这些化合物表现出对检测这些金属离子的高灵敏度和选择性,利用金属结合后的荧光变化进行传感器应用 (G. Suman、S. G. Bubbly、S. B. Gudennavar 和 V. Gayathri,2019 年)。

抗菌类似物合成

Desai 等人(2013 年)报道了含噻唑和噻唑烷结构的氟苯甲酰胺的合成,这些氟苯甲酰胺显示出有希望的抗菌特性。这些化合物对多种细菌和真菌有效,突出了氟原子在增强抗菌活性中的作用 (N. Desai、K. M. Rajpara 和 V. V. Joshi,2013 年)。

抗菌筛选

Jagtap 等人(2010 年)合成了新型氟取代磺酰胺苯并噻唑化合物,并评估了它们的抗菌活性。这些化合物显示出广泛的生物动力学特性,表明它们作为针对各种微生物菌株的有效生物动力剂的潜力 (V. Jagtap、E. Jaychandran、G. Sreenivasa 和 B. Sathe,2010 年)。

催化应用

Yang 等人(2015 年)的一项研究探索了氟功能化聚合 N-杂环卡宾锌配合物作为使用 CO2 作为 C1 构建模块对胺进行甲酰化和甲基化的催化剂。这项研究证明了氟化化合物在催化中的效用,为非氟对应物提供了一种更有效的替代方案 (Zhenzhen Yang、Bo Yu、Hongye Zhang、Yanfei Zhao、Guipeng Ji 和 Zhimin Liu,2015 年)。

抗癌活性

Hutchinson 等人(2001 年)合成了一系列单氟和二氟苯并噻唑,对某些人乳腺癌细胞系显示出有效的体外细胞毒性。这项研究突出了氟化苯并噻唑的抗癌潜力,为新型治疗剂的开发做出了贡献 (I. Hutchinson、M. Chua、H. Browne、V. Trapani、T. Bradshaw、A. Westwell 和 M. Stevens,2001 年)。

作用机制

Target of Action

Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Mode of Action

The compound likely interacts with its targets, the COX enzymes, to suppress their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, which are typically mediated by these prostaglandins.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

未来方向

Future research could focus on further investigating the therapeutic potential of these compounds, including their antidepressant and anticonvulsant effects. Additionally, molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

属性

IUPAC Name |

4-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNCYXVXDIZEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)

![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide](/img/structure/B2869236.png)

![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)

![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)